molecular formula C9H7F3O2 B2790234 3-(2,2,2-Trifluoroethyl)benzoic acid CAS No. 114980-36-8

3-(2,2,2-Trifluoroethyl)benzoic acid

Cat. No.: B2790234
CAS No.: 114980-36-8
M. Wt: 204.148
InChI Key: GFYNRGCRLGAFLC-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)benzoic acid is an organic compound with the molecular formula C9H7F3O2. It is characterized by the presence of a trifluoroethyl group attached to the benzene ring, which significantly influences its chemical properties. This compound is often used in various chemical reactions and has applications in multiple scientific fields.

Safety and Hazards

“3-(2,2,2-Trifluoroethyl)benzoic acid” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoroethyl)benzoic acid typically involves the reaction of 3-bromobenzoic acid with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(2,2,2-Trifluoroethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid
  • 2,2,2-Trifluoroethanol

Comparison: 3-(2,2,2-Trifluoroethyl)benzoic acid is unique due to the position of the trifluoroethyl group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to 2-(Trifluoromethyl)benzoic acid and 4-(Trifluoromethyl)benzoic acid, the trifluoroethyl group provides different steric and electronic effects, leading to variations in chemical behavior and biological activity .

Properties

IUPAC Name

3-(2,2,2-trifluoroethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)5-6-2-1-3-7(4-6)8(13)14/h1-4H,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYNRGCRLGAFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114980-36-8
Record name 3-(2,2,2-trifluoroethyl)benzoic acid
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